(S)-1,1-Difluoropropan-2-amine hydrochloride

CAS No.: 2287236-82-0

Cat. No.: VC4246330

Molecular Formula: C3H8ClF2N

Molecular Weight: 131.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2287236-82-0 |

|---|---|

| Molecular Formula | C3H8ClF2N |

| Molecular Weight | 131.55 |

| IUPAC Name | (2S)-1,1-difluoropropan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C3H7F2N.ClH/c1-2(6)3(4)5;/h2-3H,6H2,1H3;1H/t2-;/m0./s1 |

| Standard InChI Key | XCDBHLMHUYKGAR-DKWTVANSSA-N |

| SMILES | CC(C(F)F)N.Cl |

Introduction

Chemical Identity and Structural Features

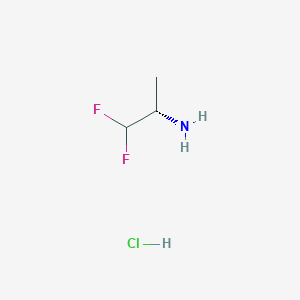

(S)-1,1-Difluoropropan-2-amine hydrochloride (CAS: 2287236-82-0) is a hydrochloride salt of a secondary amine featuring a difluoromethyl group and a chiral center at the second carbon atom. Its molecular formula is C₃H₈ClF₂N, with a molecular weight of 131.55 g/mol . Key structural identifiers include:

Table 1: Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-1,1-difluoropropan-2-amine hydrochloride | |

| SMILES | CC@HN.Cl | |

| InChI Key | XCDBHLMHUYKGAR-DKWTVANSSA-N | |

| Melting Point | Not reported | – |

| Solubility | Limited data; likely polar solvent-soluble |

The compound’s stereochemistry is critical for its biological activity, as fluorination at the 1,1-positions enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Applications in Medicinal Chemistry

(S)-1,1-Difluoropropan-2-amine hydrochloride serves as a building block for bioactive molecules, particularly in:

CXCR1/CXCR2 Inhibitors

Fluorinated thiazoles derived from similar amines show promise as allosteric inhibitors of chemokine receptors, implicated in inflammatory diseases and cancer . For example:

-

DF2755Y, a dual CXCR1/CXCR2 inhibitor, uses a bromodifluoromethyl-thiazole core synthesized via intermediates like this compound .

Radiopharmaceuticals

The bromine atom in related analogs (e.g., 4-bromodifluoromethyl thiazoles) allows for ¹⁸F-labeling via halogen exchange, enabling PET imaging applications .

Table 2: Key Pharmaceutical Applications

| Application | Mechanism | Relevance of (S)-Isomer |

|---|---|---|

| Inflammation Management | CXCR1/CXCR2 inhibition | Enhanced receptor specificity |

| Pain Modulation | Neutrophil chemotaxis suppression | Improved pharmacokinetics |

| Oncology | Tumor microenvironment targeting | Fluorine-enhanced bioavailability |

| Hazard Code | Description | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Use PPE; avoid ingestion |

| H315 | Causes skin irritation | Wear gloves and lab coat |

| H319 | Causes serious eye irritation | Use eye protection |

| H335 | May cause respiratory irritation | Use in ventilated areas |

Handling requires adherence to protocols for toxic and irritant substances, including fume hood use and emergency eyewash access .

| Vendor | Purity | Price (100 mg) | Availability |

|---|---|---|---|

| Aladdin | 97% | $340.90 | 8–12 weeks lead time |

| VulcanChem | >95% | Not disclosed | Inquire |

Research Gaps and Future Directions

-

Stereoselective Synthesis: Optimizing enantiomeric excess (ee) in large-scale production.

-

Solubility Studies: Systematic analysis in aqueous and organic solvents.

-

In Vivo Efficacy: Preclinical trials for lead compounds derived from this intermediate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume